N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide
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Description
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Fluorescent Probes for Metal Ions and Amino Acids
Compounds similar to N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide have been investigated for their selective and sensitive detection capabilities towards metal ions like Hg2+ and Cu2+ in aqueous solutions. Such compounds exhibit fluorescence quenching in the presence of these ions, indicating their potential application as fluorescent probes. This property can be leveraged for environmental monitoring and biological imaging applications (Guo et al., 2014).
Crystal Structure Analysis
The structural analysis of similar compounds provides insights into their conformation and the potential for interaction with other molecules. For instance, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been detailed, showing its potential utility in understanding molecular conformations and designing new molecules with specific biological or chemical properties (Özbey et al., 2001).
Serotonin Ligands
Arylpiperazine derivatives, which are structurally related to the compound , have been identified as high-affinity serotonin ligands, specifically targeting the 5-HT1A receptor. This highlights their potential application in the development of therapeutic agents for neurological and psychiatric disorders (Glennon et al., 1988).
Corrosion Inhibitors
Compounds with bipyrazole derivatives, similar to the structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, have been studied for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have helped elucidate their inhibition efficiencies and reactive sites, indicating their application in protecting metals from corrosion (Wang et al., 2006).
Antimicrobial Agents
Thiazolidinone derivatives, structurally related to the compound of interest, have shown promise as antimicrobial agents. Their synthesis and evaluation against various bacterial and fungal strains indicate their potential application in addressing microbial resistance and the development of new antimicrobial drugs (Patel et al., 2012).
properties
IUPAC Name |
N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-19-8-10-21(11-9-19)22(28-16-14-27(2)15-17-28)18-26-24(30)23(29)25-13-12-20-6-4-3-5-7-20/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJMKMFOFSLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide |
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